5-Bromopyrazolo[1,5-a]pyrimidine
Overview
Description
5-Bromopyrazolo[1,5-a]pyrimidine is a brominated heterocyclic aromatic organic compound It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring a bromine atom at the 5-position of the pyrazolo[1,5-a]pyrimidine ring system
Mechanism of Action
- The primary targets of 5-Bromopyrazolo[1,5-a]pyrimidine (referred to as PP) are not explicitly mentioned in the literature. However, this compound’s structural versatility allows for modifications throughout its periphery, making it an attractive scaffold for drug discovery .
- The synthesis of PP derivatives involves cyclocondensation reactions, allowing versatile structural modifications at various positions (2, 3, 5, 6, and 7) on the core scaffold .
- PP derivatives have been studied for their anticancer potential and enzymatic inhibitory activity, suggesting involvement in cellular signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Its structural flexibility and potential interactions with cellular components make it an intriguing subject for drug development . 🌟
Biochemical Analysis
Biochemical Properties
5-Bromopyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as kinases, which are involved in phosphorylation processes critical for cell signaling and regulation. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. Additionally, this compound has been found to interact with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival. Moreover, this compound can induce apoptosis, or programmed cell death, in certain cell types, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as kinases, and inhibits their activity. This inhibition can lead to the downregulation of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization allows this compound to interact with its target biomolecules and modulate cellular processes effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method is the reaction of pyrazolo[1,5-a]pyrimidine with bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a corresponding bromate or perbromate.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of pyrazolo[1,5-a]pyrimidine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromates or perbromates.
Reduction: Pyrazolo[1,5-a]pyrimidine.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
5-Bromopyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Medicine: The compound has potential antitumor properties and is being investigated for its use in cancer therapy.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Bromopyrazolo[1,5-a]pyrimidine
3-Bromopyrazolo[1,5-a]pyrimidine
4-Bromopyrazolo[1,5-a]pyrimidine
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Properties
IUPAC Name |
5-bromopyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYTVASYDOBYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670421 | |
Record name | 5-Bromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-95-9 | |
Record name | 5-Bromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromopyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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